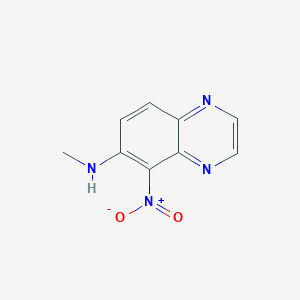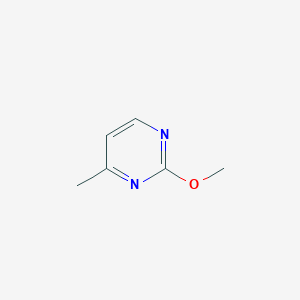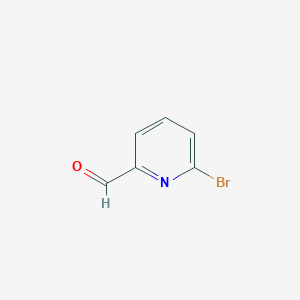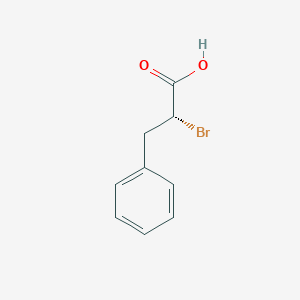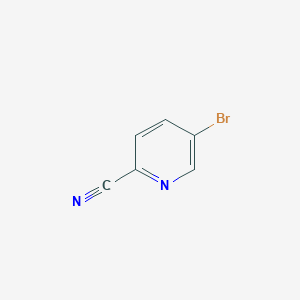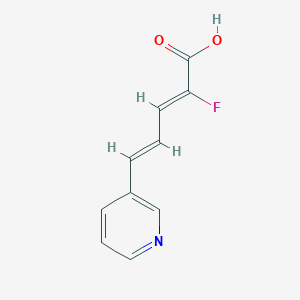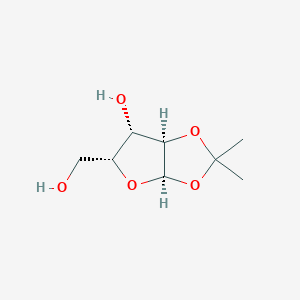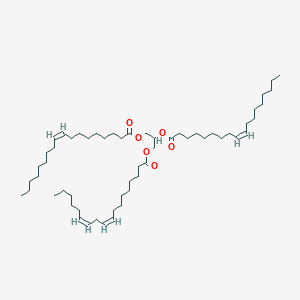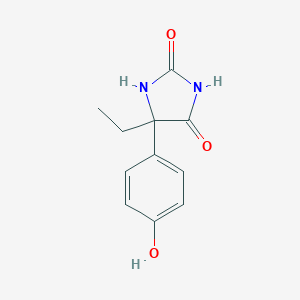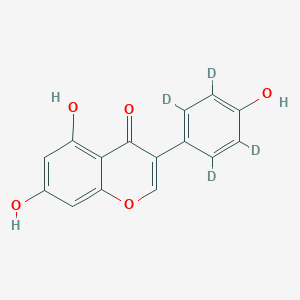
1-Benzyl-3-cyanoacetylurea
Übersicht
Beschreibung
1-Benzyl-3-cyanoacetylurea is a chemical compound with the molecular formula C₁₁H₁₁N₃O₂ and a molecular weight of 217.22 g/mol . This compound is primarily used as an intermediate in the preparation of anti-convulsants . It is known for its role in the synthesis of various biologically active compounds.
Wirkmechanismus
Target of Action
1-Benzyl-3-cyanoacetylurea is an intermediate in the preparation of anti-convulsants . .
Mode of Action
As an intermediate in the preparation of anti-convulsants
Biochemical Pathways
Given its role as an intermediate in the synthesis of anti-convulsants , it might be involved in pathways related to neuronal signaling, but this requires further investigation.
Result of Action
As an intermediate in the production of anti-convulsants , it may contribute to the reduction of seizure activity, but the exact mechanisms remain to be elucidated.
Biochemische Analyse
Biochemical Properties
1-Benzyl-3-cyanoacetylurea is involved in biochemical reactions as an intermediate in the synthesis of anti-convulsants
Cellular Effects
As an intermediate in the synthesis of anti-convulsants, it may indirectly influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
As an intermediate in the synthesis of anti-convulsants, it may be involved in binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Vorbereitungsmethoden
The preparation of 1-Benzyl-3-cyanoacetylurea typically involves the cyanoacetylation of benzylurea. The most versatile and economical method involves the treatment of benzylurea with alkyl cyanoacetates under different reaction conditions . Here are some common methods:
Neat Methods: This involves stirring benzylurea with methyl cyanoacetate without solvent at room temperature to yield the target compound.
Stirring without Solvent at Steam Bath: Benzylurea is stirred with ethyl cyanoacetate at 70°C for 6 hours, followed by stirring at room temperature overnight.
Fusion Method: This solvent-free reaction involves heating benzylurea with ethyl cyanoacetate, which is one of the harshest methods used.
Analyse Chemischer Reaktionen
1-Benzyl-3-cyanoacetylurea undergoes various chemical reactions, including:
Condensation Reactions: The active hydrogen on the C-2 position of the compound can participate in condensation reactions with bidentate reagents to form heterocyclic compounds.
Substitution Reactions: The compound can undergo substitution reactions, particularly at the cyano and carbonyl functional groups.
Common reagents used in these reactions include alkyl cyanoacetates, aromatic amines, and various bidentate reagents. The major products formed from these reactions are often heterocyclic compounds with potential biological activities .
Wissenschaftliche Forschungsanwendungen
1-Benzyl-3-cyanoacetylurea is widely used in scientific research due to its role as an intermediate in the synthesis of anti-convulsants . Its applications include:
Chemistry: Used in the synthesis of various heterocyclic compounds.
Biology: Studied for its potential biological activities, including anti-convulsant properties.
Medicine: Investigated for its role in the development of new therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and other biologically active compounds.
Vergleich Mit ähnlichen Verbindungen
1-Benzyl-3-cyanoacetylurea can be compared with other cyanoacetamide derivatives, such as:
N-Substituted Cyanoacetamides: These compounds also undergo similar condensation and substitution reactions and are used in the synthesis of heterocyclic compounds.
1,3-Dimethyl Cyanoacetylurea: Another cyanoacetamide derivative with similar preparation methods and applications.
The uniqueness of this compound lies in its specific structure, which makes it a valuable intermediate in the synthesis of anti-convulsants and other biologically active compounds .
Eigenschaften
IUPAC Name |
N-(benzylcarbamoyl)-2-cyanoacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c12-7-6-10(15)14-11(16)13-8-9-4-2-1-3-5-9/h1-5H,6,8H2,(H2,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUVJSFKTZYVBCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)NC(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90392461 | |
| Record name | 1-BENZYL-3-CYANOACETYLUREA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90392461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126245-46-3 | |
| Record name | 1-BENZYL-3-CYANOACETYLUREA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90392461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3-Dimethyl-5-[(dimethylamino)methylene]2,4,6-(1H,3H,5H)-trioxopryimidine](/img/structure/B14942.png)
